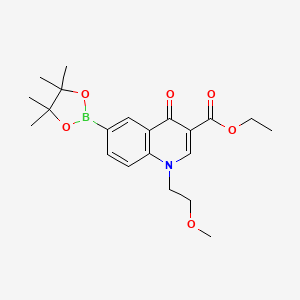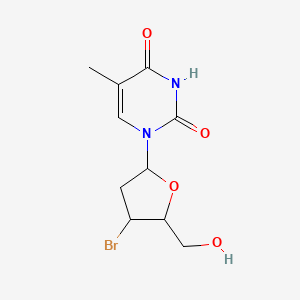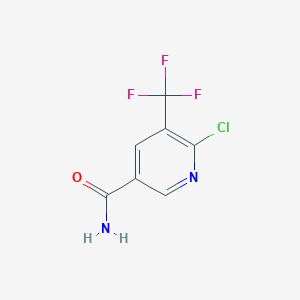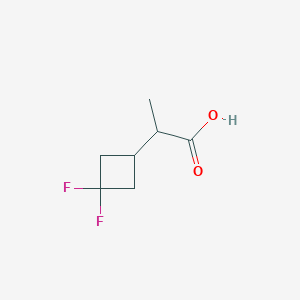
Ethyl 1-(2-methoxyethyl)-4-oxo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-dihydroquinoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-(2-methoxyethyl)-4-oxo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-dihydroquinoline- is a complex organic compound that features a quinoline core substituted with various functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(2-methoxyethyl)-4-oxo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-dihydroquinoline- typically involves multiple steps. One common approach is to start with a quinoline derivative, which undergoes functionalization to introduce the 2-methoxyethyl and dioxaborolan groups. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on the desired yield and purity. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial for efficient production .
化学反応の分析
Types of Reactions
Ethyl 1-(2-methoxyethyl)-4-oxo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-dihydroquinoline- can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the quinoline core or the methoxyethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives .
科学的研究の応用
Ethyl 1-(2-methoxyethyl)-4-oxo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-dihydroquinoline- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
作用機序
The mechanism of action of Ethyl 1-(2-methoxyethyl)-4-oxo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-dihydroquinoline- involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or activation of specific biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved .
類似化合物との比較
Similar Compounds
1-(2-Methoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: Shares the dioxaborolan group but has a pyrazole core instead of quinoline.
N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: Contains similar functional groups but with a pyridine core.
Uniqueness
Ethyl 1-(2-methoxyethyl)-4-oxo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-dihydroquinoline- is unique due to its combination of a quinoline core with the dioxaborolan and methoxyethyl groups. This unique structure imparts specific chemical and biological properties that are not found in similar compounds .
特性
分子式 |
C21H28BNO6 |
|---|---|
分子量 |
401.3 g/mol |
IUPAC名 |
ethyl 1-(2-methoxyethyl)-4-oxo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-3-carboxylate |
InChI |
InChI=1S/C21H28BNO6/c1-7-27-19(25)16-13-23(10-11-26-6)17-9-8-14(12-15(17)18(16)24)22-28-20(2,3)21(4,5)29-22/h8-9,12-13H,7,10-11H2,1-6H3 |
InChIキー |
AJVFXYUFORONRW-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(C=C(C3=O)C(=O)OCC)CCOC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(6-{[6-(2-Aminoethoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy}-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12095597.png)
![1,1'-[1,3-Phenylenebis(oxy)]bis[2-chloro-4-(trifluoromethyl)benzene]](/img/structure/B12095601.png)







![5-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-ethylpyrimidine-2,4-dione](/img/structure/B12095634.png)
![4-AMino-7-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-7H-pyrrolo[2.3-d]pyriMidine](/img/structure/B12095651.png)
![9,9-dimethyl-N-[4-(4-phenylphenyl)phenyl]fluoren-2-amine](/img/structure/B12095663.png)


